

Investigating the chemical structure and properties of XMD8-87.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: XMD8-87

Cat. No.: B608692

[Get Quote](#)

An In-Depth Technical Guide to **XMD8-87**

Abstract

XMD8-87 is a potent and selective small-molecule inhibitor of Tyrosine Kinase Non-receptor 2 (TNK2), also known as Activated CDC42-associated Kinase 1 (ACK1). As an ATP-competitive inhibitor, **XMD8-87** has become a valuable chemical probe for studying TNK2-driven signaling pathways and a potential lead compound for therapeutic development, particularly in oncology. This document provides a comprehensive overview of the chemical structure, physicochemical properties, biological activity, and experimental methodologies associated with **XMD8-87**.

Chemical Structure and Properties

XMD8-87, with the chemical name 2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-11-methyl-5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][1][2]diazepin-6-one, is a well-characterized compound used in biomedical research.[3][4][5]

Property	Value	Reference
Synonyms	ACK1-B19	[3][6]
CAS Number	1234480-46-6	[3]
Molecular Formula	C ₂₄ H ₂₇ N ₇ O ₂	[2][3]
Molecular Weight	445.52 g/mol	[2][3]
Solubility	Soluble in DMSO	[1][3]
Mechanism of Inhibition	ATP-competitive, reversible	[4][7]

Quantitative Biological Data

The biological activity of **XMD8-87** has been quantified through various in vitro and cellular assays, demonstrating high potency for its primary target, TNK2, and excellent selectivity across the kinome.

Table 2.1: In Vitro Potency and Binding Affinity

Target	Assay Type	Value (nM)	Reference
TNK2	Kd (Ambit binding assay)	15	[3][7]
TNK2	IC ₅₀ (Invitrogen Kinase)	35.4	[7]
TNK2	IC ₅₀ (LanthaScreen)	44	[4]
TNK2	IC ₅₀ (ELISA)	1900	[3][8]

Table 2.2: Cellular Activity

Cell Line / Context	Assay Type	Value (nM)	Reference
Ba/F3 (expressing TNK2 D163E mutant)	Growth Inhibition (IC ₅₀)	38	[1][3]
Ba/F3 (expressing TNK2 R806Q mutant)	Growth Inhibition (IC ₅₀)	113	[1][3]
Ba/F3 (expressing TNK2 D163E mutant)	Antiproliferation (EC ₅₀)	190	[4]
Ba/F3 (parental, wild-type TNK2)	Growth Inhibition (IC ₅₀)	>1000	[4][8]
A549 Cancer Cells	Growth Inhibition	~10000 (complete inhibition)	[3]

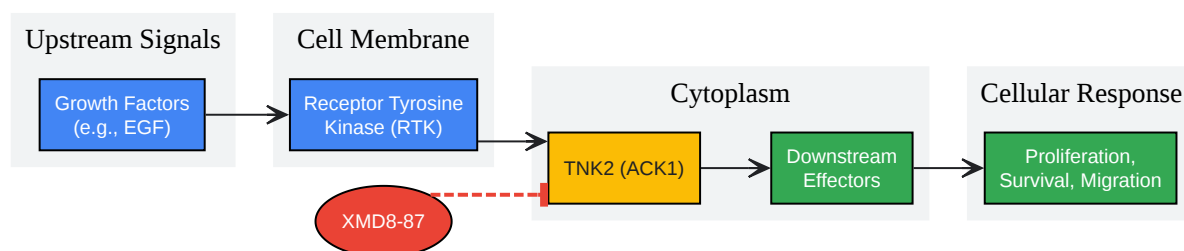
Table 2.3: Kinase Selectivity Profile (Off-Targets)

XMD8-87 exhibits high selectivity, with significant potency drops for other kinases.[4] The DiscoverX KINOMEScan survey confirms its excellent selectivity.[4]

Off-Target	Assay Type	Value (nM)	Reference
BRK	Kd (Ambit binding assay)	37	[4][7]
BRK	IC ₅₀ (Invitrogen Kinase)	47	[4][7]
FRK	Kd (Ambit binding assay)	96	[4][7]
TNK1	Kd (Ambit binding assay)	110	[4][7]
GAK	Kd (Ambit binding assay)	270	[4]
DCAMKL1	Kd (Ambit binding assay)	280	[4][7]
CSF1R	Kd (Ambit binding assay)	330	[4][7]

Mechanism of Action and Signaling Pathway

XMD8-87 functions as an ATP-competitive inhibitor of TNK2/ACK1.[4][7] TNK2 is a non-receptor tyrosine kinase that integrates signals from various receptor tyrosine kinases (RTKs) and plays a role in cell survival, migration, and proliferation. By binding to the ATP pocket of TNK2, **XMD8-87** prevents the phosphorylation of TNK2 itself (autophosphorylation) and its downstream substrates, thereby inhibiting its signaling cascade.



[Click to download full resolution via product page](#)

Mechanism of **XMD8-87** inhibiting the TNK2 signaling cascade.

Experimental Protocols

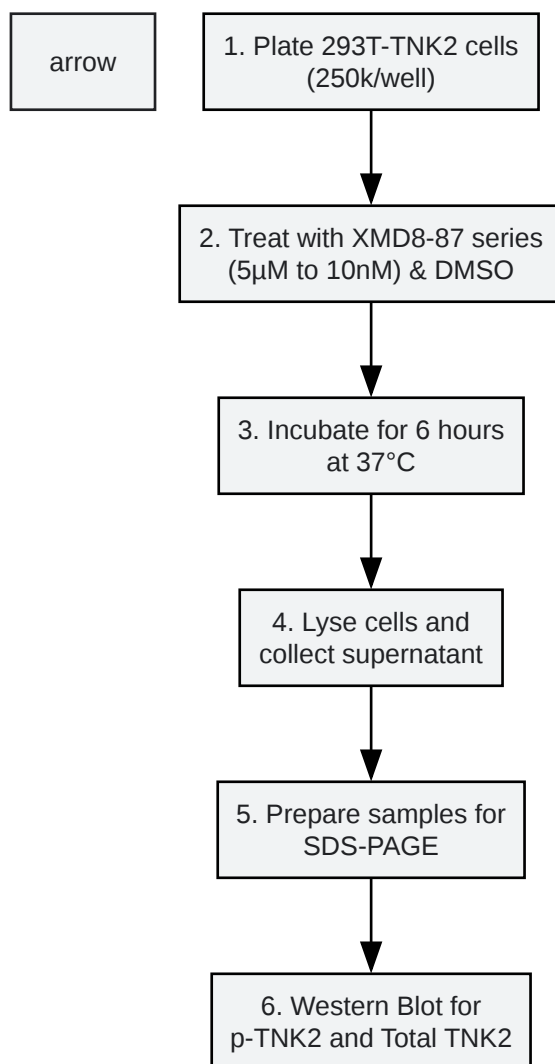
Detailed methodologies are crucial for the replication and extension of findings related to **XMD8-87**.

Protocol 1: Inhibition of TNK2 Phosphorylation in 293T Cells

This protocol is used to determine the potency of **XMD8-87** in a cellular context by measuring the inhibition of TNK2 autophosphorylation via Western Blot.

Methodology:[\[1\]](#)

- **Cell Culture:** Plate 293T cells expressing TNK2 in 6-well plates at a density of 250,000 cells per well, 48 hours prior to the experiment.
- **Compound Treatment:** Prepare a 10-point 1:1 serial dilution of **XMD8-87** in media, starting from a concentration of 5 μ M down to approximately 10 nM. Treat cells with 100 μ L of the compound dilutions. Include two control wells treated with DMSO only.
- **Incubation:** Incubate the treated cells for 6 hours at 37°C.
- **Protein Extraction:** Remove the media and add 300 μ L of lysis buffer to each well. Agitate gently for 5 minutes at room temperature.
- **Lysate Clarification:** Collect the lysates and centrifuge at maximum speed in a microcentrifuge for 10 minutes to pellet insoluble material.
- **Sample Preparation:** Prepare the cleared supernatant for SDS-PAGE analysis using an appropriate loading buffer.
- **Western Blot:** Perform SDS-PAGE followed by Western Blotting using antibodies against phosphorylated TNK2 (p-TNK2) and total TNK2 to assess the degree of inhibition.



[Click to download full resolution via product page](#)

Workflow for assessing TNK2 phosphorylation inhibition.

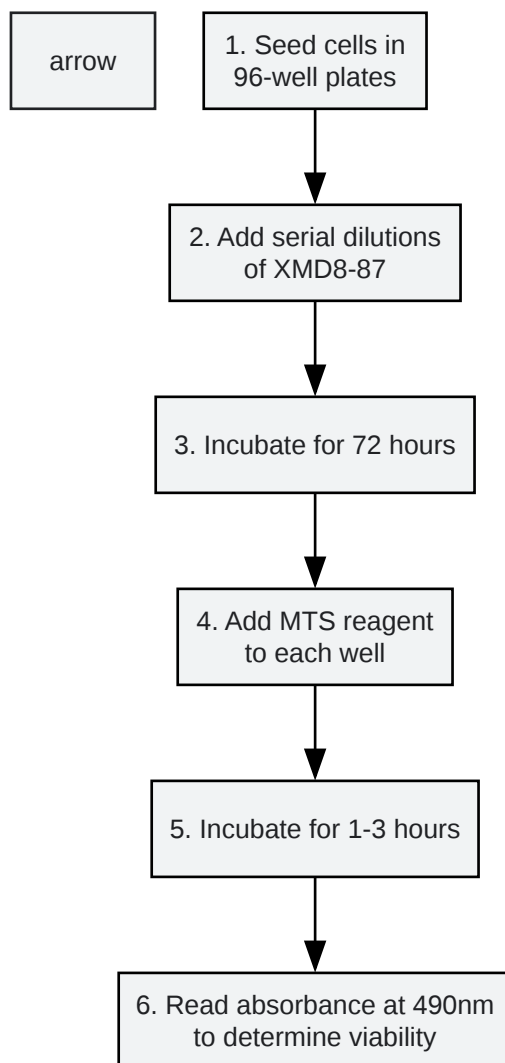
Protocol 2: Cell Viability MTS Assay

This assay measures the effect of **XMD8-87** on the metabolic activity and proliferation of cells, particularly those dependent on TNK2 signaling.

Methodology:[6]

- Cell Plating: Seed cells (e.g., Ba/F3 expressing TNK2 mutants) in 96-well plates at an appropriate density.
- Compound Treatment: Add serially diluted concentrations of **XMD8-87** to the wells.

- Incubation: Treat the cells for 72 hours under standard cell culture conditions.
- MTS Reagent: Add a methanethiosulfonate (MTS)-based reagent to each well according to the manufacturer's instructions.
- Incubation: Incubate the plates for 1 to 3 hours.
- Measurement: Read the absorbance at 490 nm using a plate reader. The absorbance is directly proportional to the number of viable cells.
- Data Analysis: Calculate IC₅₀ values by plotting the percentage of cell viability against the logarithm of the compound concentration.



[Click to download full resolution via product page](#)

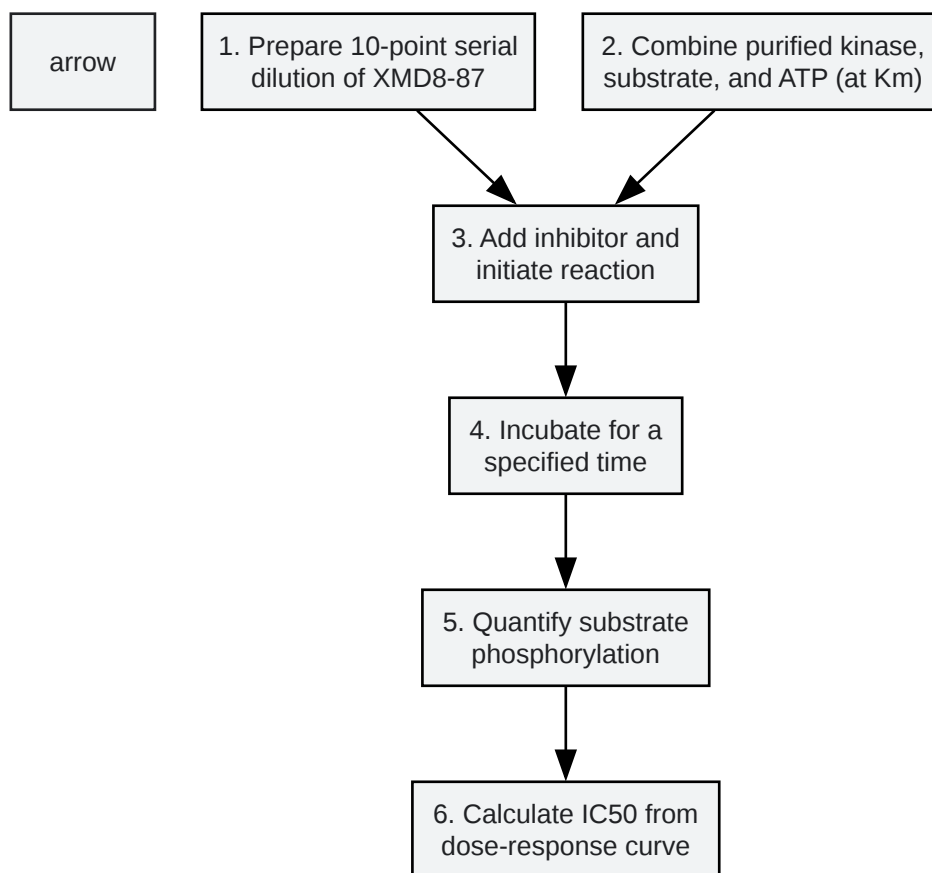
Workflow for the cell viability MTS assay.

Protocol 3: In Vitro Kinase Assay

This protocol provides a general framework for determining the IC_{50} of **XMD8-87** against purified kinases in a biochemical assay.

Methodology:[6]

- **Assay Preparation:** The assay is typically performed by a specialized service (e.g., SelectScreen Kinase Profiling Service).
- **Compound Dilution:** Prepare a 10-concentration, 3-fold serial dilution of **XMD8-87**, typically starting from 1 μ M.
- **Reaction Mixture:** Combine the purified kinase, a suitable substrate, and ATP in a reaction buffer. The ATP concentration is set to its K_m value for the specific kinase being tested.
- **Initiate Reaction:** Add the diluted **XMD8-87** to the reaction mixture and incubate for a defined period at a controlled temperature.
- **Quantify Activity:** Measure the kinase activity, often by quantifying the amount of phosphorylated substrate using methods like fluorescence, luminescence, or radioactivity.
- **Data Analysis:** Determine the IC_{50} value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.



[Click to download full resolution via product page](#)

Generalized workflow for an in vitro kinase assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [selleckchem.com](https://www.selleckchem.com) [selleckchem.com]
- 2. [axonmedchem.com](https://www.axonmedchem.com) [axonmedchem.com]
- 3. XMD8-87 | TNK2 inhibitor | Probechem Biochemicals [probechem.com]
- 4. graylab.stanford.edu [graylab.stanford.edu]
- 5. [medkoo.com](https://www.medkoo.com) [medkoo.com]

- 6. medchemexpress.com [medchemexpress.com]
- 7. Probe XMD8-87 | Chemical Probes Portal [chemicalprobes.org]
- 8. caymanchem.com [caymanchem.com]
- To cite this document: BenchChem. [Investigating the chemical structure and properties of XMD8-87.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608692#investigating-the-chemical-structure-and-properties-of-xmd8-87]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com